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Compound of Interest

Compound Name: Tetradecyl decanoate

CAS No.: 41927-69-9

Cat. No.: B1677597

Get Quote

Executive Summary
Tetradecyl decanoate (also known as myristyl caprate) is a high-molecular-weight wax ester (

, MW 368.64) formed from the esterification of capric acid (

) and myristyl alcohol (

). It serves as a critical reference standard in lipidomics, a phase-change material (PCM) for
thermal energy storage, and a lipophilic carrier in transdermal drug delivery systems.

This guide provides a definitive technical framework for the synthesis, purification, and

spectroscopic validation of tetradecyl decanoate. Unlike generic databases, this document

focuses on the causality of spectral signals and provides self-validating protocols for

researchers requiring high-purity standards.
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Property Value

IUPAC Name Tetradecyl decanoate

CAS Number 41927-69-9

Molecular Formula

Molecular Weight 368.64 g/mol

Physical State
Waxy solid (at 25°C) / Colorless liquid (above

mp)

Melting Point ~28–32 °C (Dependent on polymorphic form)

Synthesis & Purification Protocol
To obtain spectroscopic-grade material (>99% purity), a standard Fischer esterification is

insufficient due to the equilibrium limitations of long-chain fatty substrates. We utilize a Dean-

Stark Acid-Catalyzed Dehydration to drive the equilibrium by the azeotropic removal of water.

Reagents
Decanoic Acid (Capric Acid): 1.05 eq (Slight excess to drive alcohol consumption).

1-Tetradecanol (Myristyl Alcohol): 1.00 eq (Limiting reagent, easier to remove if unreacted).

Catalyst:

-Toluenesulfonic acid (

-TSA), 1-2 mol%.

Solvent: Toluene (forms azeotrope with water at 85°C).
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Figure 1: Reaction workflow for the synthesis of tetradecyl decanoate using Dean-Stark

dehydration.

Critical Process Parameters (CPP)
Stoichiometry: We use excess acid because unreacted decanoic acid is easily removed via

alkaline wash (
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), whereas separating unreacted tetradecanol (alcohol) from the wax ester requires difficult
chromatography.

Temperature: Maintain oil bath at 130°C to ensure vigorous reflux of toluene (bp 110.6°C).

Validation: The reaction is complete when water collection in the trap ceases (theoretical vol:

~18 mL per mole).

Mass Spectrometry (GC-MS)
Method: Electron Ionization (EI), 70 eV.

Wax esters exhibit a distinct fragmentation pattern that allows for the identification of the acid

and alcohol moieties. Unlike methyl esters, the molecular ion (

) is often weak but observable.

Key Diagnostic Ions
m/z Assignment Mechanism/Origin

368 Molecular Ion (Weak).

173

Base Peak (often). Double

hydrogen transfer

rearrangement. Diagnostic for

the acid side (Decanoic acid

MW=172 + 1).

155

Acylium ion (Decanoyl group).

Cleavage

to carbonyl.

196

Alkene fragment derived from

the alcohol moiety (

).

Fragmentation Logic Diagram
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Molecular Ion
[C24H48O2]+

m/z 368

Acylium Ion
[C9H19-C=O]+

m/z 155 Alpha Cleavage

Protonated Acid
[C9H19COOH2]+

m/z 173

 H-Rearrangement
(Diagnostic)

Alcohol Fragment
(Alkene)

[C14H28]+
m/z 196

 McLafferty-like
Elimination

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways for tetradecyl decanoate under 70 eV Electron

Ionization.

Technical Insight: The presence of the

173 peak is the "fingerprint" confirming the ester is comprised of a C10 acid. If the ester were
Dodecyl Dodecanoate (same MW 368), the diagnostic peak would shift to

201 (

).

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid/liquid.

IR is used primarily to confirm the functional group transformation (Acid + Alcohol

Ester) and ensure no residual -OH or -COOH remains.

Band Assignments
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Frequency (cm⁻¹) Vibration Mode Structural Origin Validation Criteria

2950, 2915, 2848 Stretching
Strong intensity (long

alkyl chains).

1735 - 1745 Ester Carbonyl

Critical: Must be

sharp. Broadening

indicates hydrolysis or

free acid.

1170 - 1180 Stretch
Characteristic ester

"fingerprint".

720 Methylene Rocking

Indicates long chain

sequence (

).

Absent Hydroxyl (3200-3600)

Presence indicates

unreacted alcohol or

wet sample.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d). Reference: TMS (

0.00 ppm).

NMR provides the most definitive quantitative proof of structure and purity.

H NMR Data (400 MHz)
The spectrum is dominated by the methylene envelope, but the

-protons provide the connectivity proof.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

4.06
Triplet (

Hz)
2H -methylene of the

Alcohol side.

2.29
Triplet (

Hz)
2H -methylene of the

Acid side.

1.61 Multiplet 4H -methylenes

beta to ester

linkage (both

sides).

1.26 Broad Singlet 34H Bulk Remaining chain

methylenes.

0.88 Triplet 6H Terminal Methyl tails of

both chains.

Self-Validating Logic: The integration ratio between the triplet at 4.06 ppm and the triplet at 2.29

ppm must be exactly 1:1. Any deviation implies impurity (e.g., free alcohol would shift the 4.06

peak or add a new triplet ~3.6 ppm).

C NMR Data (100 MHz)
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Shift (

, ppm)
Carbon Type Assignment

174.0 Quaternary
Carbonyl (

)

64.4
Secondary (

)

-Carbon to Oxygen (Alcohol

side)

34.4
Secondary (

)

-Carbon to Carbonyl (Acid

side)

31.9
Secondary (

)
carbons

22.7
Secondary (

)
carbons

14.1
Primary (

)
Terminal Methyls
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Hexadecanoic acid, tetradecyl ester [webbook.nist.gov]

2. 1-Tetradecyl acetate [webbook.nist.gov]

3. Decanoic acid, tetradecyl ester [webbook.nist.gov]

4. Tetradecanoic acid, dodecyl ester [webbook.nist.gov]
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Synthesis of Tetradecyl Decanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677597/docs#technical-guide-spectroscopic-
characterization-and-synthesis-of-tetradecyl-decanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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